REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH2:5](Cl)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>C(O)C>[CH2:5]([NH:3][CH2:2][CH2:1][NH2:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
After evaporation of ethanol under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the lower layer was removed
|
Type
|
ADDITION
|
Details
|
200 ml of benzene and 100 ml of water were added to the upper layer for full rinsing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene fraction was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
DISSOLUTION
|
Details
|
crystals were redissolved into 200 ml of benzene
|
Type
|
WASH
|
Details
|
the solution was fully rinsed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the benzene solution was concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
After filtration, crystals
|
Type
|
WASH
|
Details
|
were washed with a small volume of methanol
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |